N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Medicinal chemistry Scaffold design Pharmacophore diversity

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797546-91-8) is a synthetic heterocyclic compound (C24H17NO4S, MW 415.46) comprising a 9H-xanthene-9-carboxamide core linked via a methylene bridge to a thiophene ring that bears a furan-2-carbonyl substituent at the 5-position. The molecule integrates three pharmacophoric heterocyclic systems—xanthene, thiophene, and furan—within a single carboxamide scaffold.

Molecular Formula C24H17NO4S
Molecular Weight 415.46
CAS No. 1797546-91-8
Cat. No. B2709163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
CAS1797546-91-8
Molecular FormulaC24H17NO4S
Molecular Weight415.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=C(S4)C(=O)C5=CC=CO5
InChIInChI=1S/C24H17NO4S/c26-23(20-10-5-13-28-20)21-12-11-15(30-21)14-25-24(27)22-16-6-1-3-8-18(16)29-19-9-4-2-7-17(19)22/h1-13,22H,14H2,(H,25,27)
InChIKeyBGPBCEMUDYQQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797546-91-8): Structural and Procurement Baseline for Research Selection


N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797546-91-8) is a synthetic heterocyclic compound (C24H17NO4S, MW 415.46) comprising a 9H-xanthene-9-carboxamide core linked via a methylene bridge to a thiophene ring that bears a furan-2-carbonyl substituent at the 5-position . The molecule integrates three pharmacophoric heterocyclic systems—xanthene, thiophene, and furan—within a single carboxamide scaffold. Commercial availability is documented at ≥95% purity from multiple specialist chemical suppliers . This compound belongs to the broader class of furan/thiophene-2-carboxamide derivatives, which have been investigated for enzyme inhibition, antioxidant, and DNA-protective activities [1].

Why Generic Substitution of N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide with Simpler Xanthene-9-carboxamide Analogs Carries Scientific Risk


Simpler xanthene-9-carboxamide analogs such as N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide (BDBM61275) or N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide (CAS 1207011-22-0) lack the dual-heterocycle linker (furan-2-carbonyl-thiophene) that distinguishes the target compound . This structural difference is functionally consequential: the furan-2-carbonyl group introduces an additional hydrogen-bond acceptor and a conjugated ketone capable of participating in dipole-dipole interactions and π-stacking, while the thiophene sulfur provides distinct polarizability compared to furan oxygen . In the closely related class of furan/thiophene-2-carboxamide derivatives, replacing thiophene with furan or vice versa alters enzyme inhibition constants (Ki) by ≥30% across urease, acetylcholinesterase, and butyrylcholinesterase targets [1]. Furthermore, the xanthene-9-carboxamide scaffold itself has demonstrated target engagement across CCR1 antagonism (IC50 0.9–5.8 nM) [2] and mGlu1 receptor positive allosteric modulation (EC50 56–202 nM) [3], indicating that the identity of the amide substituent critically modulates potency and selectivity. Substituting the target compound with a simpler analog risks losing both the polypharmacophoric interactions conferred by the furan-2-carbonyl-thiophene linker and the specific physicochemical profile (MW, lipophilicity, H-bonding capacity) that governs target engagement.

Quantitative Differentiation Evidence for N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797546-91-8) vs. Closest Analogs


Structural Complexity and Pharmacophoric Density vs. Mono-Heterocycle Xanthene-9-carboxamide Analogs

The target compound incorporates three distinct heterocyclic systems (xanthene, thiophene, furan) with the furan-2-carbonyl group appended to the thiophene ring, creating a dual-heterocycle linker of higher molecular complexity than comparator compounds . By contrast, N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide (BDBM61275) and N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide (CAS 1207011-22-0) each contain only a single heterocycle in the amide substituent, with molecular weights of approximately 319 and 321 Da respectively—nearly 100 Da lower than the target compound (415.46 Da) . The furan-2-carbonyl group contributes an additional hydrogen-bond acceptor (carbonyl oxygen) and extends the conjugated π-system, which may enhance target binding through supplementary polar and π-stacking interactions absent in the simpler analogs .

Medicinal chemistry Scaffold design Pharmacophore diversity

Enzyme Inhibition Profile of Furan/Thiophene-2-carboxamide Class: Quantitative Baseline for Target Compound Evaluation

The furan/thiophene-2-carboxamide core shared by the target compound has been quantitatively characterized for enzyme inhibition in a direct comparative study of three structurally defined analogs [1]. Compound CPD3 (N-(Thiophene-2-ylmethyl)furan-2-carboxamide) inhibited acetylcholinesterase (AChE) with Ki = 0.10 mM and butyrylcholinesterase (BChE) with Ki = 0.07 mM. Compound CPD1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) inhibited urease with Ki = 0.10 mM. CPD3 displayed 98.93% DPPH radical scavenging activity (vs. ascorbic acid control), and CPD1 exhibited 78% DNA protection activity [1]. These data establish that even minor structural changes (furan vs. thiophene positional isomerism) within this chemotype produce distinct, quantifiable shifts in enzyme inhibition and antioxidant profiles. The target compound, which incorporates both furan-2-carbonyl and thiophene moieties in a single linker, is structurally positioned to engage multiple enzyme targets with a potentially differentiated selectivity fingerprint.

Enzyme inhibition Urease Acetylcholinesterase Butyrylcholinesterase

Fluorogenic Potential Conferred by Furan/Thiophene at the Xanthene 9-Position: Class-Level Design Principle

A 2025 study in the Journal of the American Chemical Society established that incorporating five-membered heterocycles (furan or thiophene) at the 9-position of the xanthene core creates a new class of fluorogenic fluorophores whose fluorescence is controlled by intramolecular rotation [1]. The furan-containing fluorophore Fu-TMR-Acid exhibited a quantum yield (Φ) of 0.04 in methanol (low viscosity, rotation allowed) and Φ = 0.16 in glycerol (high viscosity, rotation restricted), representing a 12-fold fluorescence enhancement. The thiophene analog Th-TMR-Acid showed a 5–25-fold increase in quantum yield from methanol to glycerol [1]. This rotation-based OFF/ON mechanism is independent of the spirolactone equilibrium that governs traditional rhodamine fluorophores, enabling pH-insensitive fluorogenic behavior. The target compound, while not a TMR-Acid fluorophore itself, contains both a xanthene core and a furan/thiophene motif positioned to potentially influence the photophysical properties of the xanthene system through analogous through-bond electronic communication [1].

Fluorogenic probes Fluorescence imaging Intramolecular rotation Xanthene dyes

HDAC Inhibitory Activity of Xanthene-9-carboxamide Scaffold: Quantitative Baseline from N-Hydroxy Analog

The xanthene-9-carboxamide core itself has been validated as a pharmacophore for histone deacetylase (HDAC) inhibition. N-Hydroxy-9H-xanthene-9-carboxamide (compound 13) demonstrated selective inhibition of HDAC7 with an IC50 of 0.05 μM, representing a rigidified oxygen-bridged analog of the diphenylmethylene hydroxamic acid series [1]. The parent diphenylmethylene compound (N-hydroxy-2,2-diphenylacetamide) exhibited sub-micromolar class IIa HDAC inhibitory activity but with lower selectivity for HDAC7. The xanthene-9-carboxamide scaffold thus provides a conformationally constrained framework that can enhance target selectivity [1]. The target compound extends this scaffold with a furan-2-carbonyl-thiophene substituent, which may further modulate HDAC isoform selectivity or introduce polypharmacology.

HDAC inhibition Epigenetics Class IIa HDAC Cancer therapeutics

Commercial Availability and Purity: Procurement Reliability vs. Research-Grade Analogs

The target compound is commercially available from multiple specialist chemical suppliers at a specified purity of ≥95% (Catalog No. CM999804) with full characterization data including molecular formula (C24H17NO4S), molecular weight (415.46), and InChI Key (BGPBCEMUDYQQQL-UHFFFAOYSA-N) . This level of characterization is essential for reproducibility in biological assays. In contrast, several structurally similar xanthene-9-carboxamide analogs such as N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide (BDBM61275) have limited commercial sourcing and are primarily available through screening library collections, potentially complicating resupply for follow-up studies [1]. The documented availability from multiple vendors also enables competitive pricing and supply chain redundancy.

Chemical procurement Compound sourcing Purity specification

Recommended Research and Industrial Application Scenarios for N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1797546-91-8)


Enzyme Inhibitor Screening Panels Targeting Urease, AChE, or BChE

Based on the demonstrated enzyme inhibition activity of the furan/thiophene-2-carboxamide chemotype (Ki values of 0.07–0.10 mM against urease, AChE, and BChE) [1], this compound is a suitable candidate for inclusion in enzyme inhibitor screening panels. Its dual-heterocycle linker (furan-2-carbonyl-thiophene) offers a structurally distinct pharmacophore compared to mono-heterocycle analogs, potentially yielding a differentiated selectivity profile across these therapeutically relevant enzymes. Researchers should include the simpler analogs CPD1 and CPD3 as comparators to quantify the SAR contribution of the xanthene-9-carboxamide moiety.

HDAC Isoform Selectivity Profiling

The xanthene-9-carboxamide scaffold has validated HDAC inhibitory activity, with N-hydroxy-9H-xanthene-9-carboxamide achieving an IC50 of 0.05 μM against HDAC7 and improved selectivity over the flexible diphenylmethylene parent [1]. The target compound extends this scaffold with a furan-2-carbonyl-thiophene amide substituent, which may engage surface residues adjacent to the HDAC active site and modulate isoform selectivity. It should be evaluated in parallel with N-hydroxy-9H-xanthene-9-carboxamide to deconvolute the contribution of the amide substituent to potency and selectivity.

Fluorogenic Probe Development and Live-Cell Imaging

The JACS 2025 study established that furan and thiophene substitution at the xanthene 9-position enables a rotation-based fluorogenic mechanism with 12–25-fold fluorescence enhancement upon target binding or viscosity increase [1]. The target compound's xanthene core with a furan-2-carbonyl-thiophene substituent positions it as a candidate scaffold for developing novel fluorogenic probes. Researchers should characterize its fluorescence quantum yield in low- vs. high-viscosity media and evaluate its potential as a self-labeling tag ligand (e.g., HaloTag, SNAP-tag) for no-wash live-cell imaging applications.

Antioxidant and DNA-Protective Activity Assessment

Furan/thiophene-2-carboxamide derivatives CPD3 and CPD1 demonstrated 98.93% DPPH radical scavenging and 78% DNA protection activity, respectively [1]. The target compound, bearing both furan-2-carbonyl and thiophene motifs, may exhibit enhanced or complementary antioxidant/DNA-protective properties. It should be tested in DPPH scavenging and hydroxyl radical-mediated DNA damage assays, with direct comparison to CPD1, CPD3, and ascorbic acid as positive control.

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